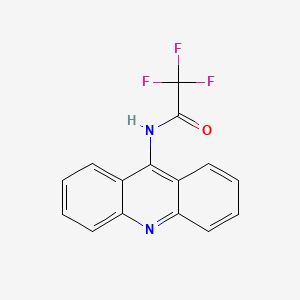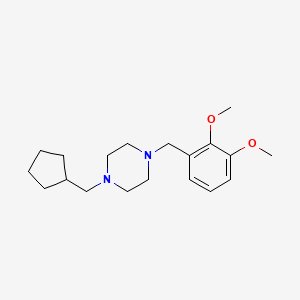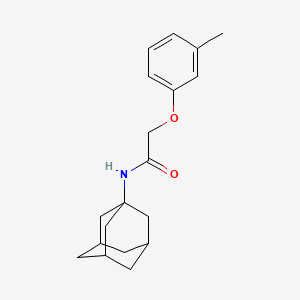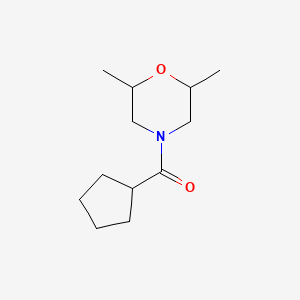![molecular formula C22H25N3O5 B5188035 N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide, commonly known as Boc-CPNO2-Phe-NH2, is a peptide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of phenylalanine and has a nitro group at the para position of the phenyl ring.
Wirkmechanismus
The mechanism of action of Boc-CPNO2-Phe-NH2 involves the inhibition of caspases, which are enzymes that play a critical role in cell death. Boc-CPNO2-Phe-NH2 binds to the active site of caspases, preventing them from carrying out their normal function. This leads to the accumulation of pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-CPNO2-Phe-NH2 has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the viability of cancer cells. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a promising candidate for further development as a cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is relatively easy to synthesize, and high yields can be obtained using the reported synthesis method. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be non-toxic to normal cells, making it a safe compound to work with in the lab. However, one of the limitations of using Boc-CPNO2-Phe-NH2 in lab experiments is that it is a peptide-based compound, which can be difficult to work with due to its sensitivity to proteases.
Zukünftige Richtungen
There are several future directions for the research on Boc-CPNO2-Phe-NH2. One of the most promising areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of Boc-CPNO2-Phe-NH2 for the treatment of cancer. Additionally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in combination with other anti-cancer drugs to enhance its efficacy. Furthermore, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies are needed to investigate the potential use of Boc-CPNO2-Phe-NH2 as a tool for studying the mechanisms of apoptosis and cell death in cancer cells.
Synthesemethoden
The synthesis of Boc-CPNO2-Phe-NH2 involves the protection of the amino group of phenylalanine with a Boc group, followed by the nitration of the para position of the phenyl ring with nitric acid. The resulting compound is then deprotected to obtain Boc-CPNO2-Phe-NH2. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Boc-CPNO2-Phe-NH2 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that Boc-CPNO2-Phe-NH2 has potent anti-cancer activity, and it can induce apoptosis in cancer cells by inhibiting the activity of caspases, which are enzymes that play a critical role in cell death. Furthermore, Boc-CPNO2-Phe-NH2 has been found to be effective in inhibiting the growth of tumor cells in animal models, making it a promising candidate for further development as a cancer drug.
Eigenschaften
IUPAC Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c26-21(23-18-8-4-5-9-18)20(14-16-10-12-19(13-11-16)25(28)29)24-22(27)30-15-17-6-2-1-3-7-17/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZSYBZCORPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)


![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)